7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Description
This compound, structurally characterized by a 1,8-naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4, features a 1,2,4-triazole ring linked via a sulfanyl bridge to a 3-nitropyridine moiety at position 5. Its molecular formula is C₁₈H₁₀F₆N₈O₂S, with a molar mass of 528.38 g/mol . The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the triazole and nitropyridine moieties contribute to electron-deficient aromatic systems, enabling interactions with biological targets such as enzymes or receptors. This compound is primarily researched for agrochemical applications, particularly as a fungicide, due to its structural resemblance to other triazole-based antifungal agents .
Properties
IUPAC Name |
7-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F6N7O2S/c18-16(19,20)9-6-11(17(21,22)23)26-13-8(9)3-4-12(27-13)29-7-25-15(28-29)33-14-10(30(31)32)2-1-5-24-14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSQNGGAOMWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN(C=N2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F6N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic molecule with potential biological activities. Its structure incorporates a trifluoromethyl group and a triazole moiety, which are known to enhance biological efficacy and selectivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of trifluoromethyl groups is significant in medicinal chemistry as they often increase lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 441.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival.
In one study, the synthesized derivatives were evaluated for their antiproliferative effects using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The triazole moiety can chelate metal ions in enzyme active sites, inhibiting their function.
- Redox Activity : The nitro group may participate in redox reactions that facilitate the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and metastasis .
Study 1: Anticancer Activity
A recent study assessed the anticancer potential of various triazole derivatives against human cancer cell lines. The compound exhibited a notable reduction in cell viability with an IC50 value of approximately 10 µM against MCF-7 (breast cancer) cells. This suggests that modifications to the triazole structure can enhance its biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related trifluoromethylpyridine derivatives. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL . This highlights the potential for developing new antimicrobial agents based on similar structural frameworks.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of 1,8-naphthyridine, including this compound, exhibit significant anticancer properties. They may act through several mechanisms:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Inhibition of topoisomerases : Essential enzymes for DNA replication and repair.
- Intercalation with DNA : Disrupting normal cellular processes by binding to DNA structures .
A study highlighted that naphthyridine derivatives have shown cytotoxic effects against various human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The nitropyridine component is known for its antibacterial properties. Compounds with this structure may inhibit bacterial growth by interfering with essential cellular processes. This activity makes it a candidate for developing new antibiotics against resistant strains .
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized derivatives of 1,8-naphthyridine, compounds similar to 7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine were tested against multiple cancer cell lines. The results demonstrated a notable reduction in cell viability at specific concentrations, indicating strong anticancer activity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of various nitropyridine derivatives. The results showed that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and analogous 1,8-naphthyridine derivatives:
Key Structural and Functional Insights
Triazole vs. Imidazo-Naphthyridine Cores :
- The target compound’s 1,2,4-triazole-thio-nitropyridine substituent contrasts with imidazo[1,2-a][1,8]naphthyridine derivatives (e.g., compound I.54), which exhibit fused heterocyclic systems. The latter show antiviral activity via interferon signaling activation , whereas triazole derivatives prioritize fungicidal action .
Role of Trifluoromethyl Groups :
- All listed compounds share 2,4-bis(trifluoromethyl) groups, which improve membrane permeability and resistance to oxidative metabolism. However, the 7-substituent dictates target specificity. For example, the nitropyridine-triazole group in the target compound likely inhibits fungal cytochrome P450 enzymes, akin to commercial triazole fungicides .
Sulfanyl vs. This difference correlates with divergent biological targets: sulfonyl derivatives interact with viral proteases, while sulfanyl-linked compounds disrupt fungal membranes .
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?
- Methodological Answer : Two primary methods are documented:
- Microwave-assisted synthesis : Achieves rapid reaction times (e.g., 20–30 minutes) with yields of 65–78%. This method enhances regioselectivity but requires precise temperature control to avoid decomposition of the trifluoromethyl groups .
- Sonochemical synthesis : Utilizes ultrasound to improve reaction homogeneity, yielding 70–85% under mild conditions (40–60°C). However, scalability is limited due to solvent dependency (e.g., N,N-dimethylformamide) and challenges in maintaining ultrasonic efficiency at larger volumes .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Limitations |
|---|---|---|---|
| Microwave-assisted | 65–78 | 20–30 min | Thermal sensitivity |
| Sonochemical | 70–85 | 1–2 h | Scalability issues |
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are critical for confirming the positions of the trifluoromethyl and nitropyridyl groups. For example, the F NMR can resolve trifluoromethyl signals at δ -62 to -65 ppm .
- IR spectroscopy : Identifies sulfur-containing functional groups (e.g., C-S stretching at 680–720 cm) and nitro groups (1520–1560 cm) .
- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular ion peaks and isotopic patterns due to the compound’s high halogen content .
Q. What biological activities have been reported for this compound and its structural analogs?
- Methodological Answer :
- Antiproliferative activity : Demonstrates IC values of 1.2–3.8 µM against human cancer cell lines (e.g., HeLa, MCF-7) via topoisomerase I inhibition. Analog modifications (e.g., replacing the nitropyridyl group) can enhance selectivity .
- Antimicrobial effects : Structural analogs with similar 1,8-naphthyridine cores show MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), though the nitro group may reduce solubility and bioavailability .
Table 2 : Biological Activity Summary
| Activity Type | Target | IC/MIC | Key Structural Influence |
|---|---|---|---|
| Antiproliferative | Topoisomerase I | 1.2–3.8 µM | Trifluoromethyl groups |
| Antimicrobial | Gram-positive bacteria | 4–16 µg/mL | 1,2,4-triazole moiety |
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
- Methodological Answer :
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational screening of reaction conditions (e.g., solvent polarity, catalyst loading) with experimental validation, cutting development time by 40–60% .
- Molecular dynamics simulations : Model solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF, which stabilize charged intermediates during sulfanyl group incorporation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assay protocols : Variability in cell culture conditions (e.g., serum concentration, incubation time) can skew IC values. Implementing OECD guidelines for cytotoxicity assays improves reproducibility .
- Meta-analysis of substituent effects : Statistical tools (e.g., PCA) can identify confounding variables. For instance, electron-withdrawing groups (e.g., nitro) may enhance target binding but reduce membrane permeability, creating apparent contradictions in activity .
Q. Which reactor designs are suitable for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous-flow reactors : Minimize thermal degradation by enabling rapid heat transfer, critical for microwave-derived protocols. Evidence shows a 15% yield increase compared to batch reactors for trifluoromethylated compounds .
- Ultrasound-enhanced reactors : Improve mixing efficiency in sonochemical synthesis. Scaling parameters (e.g., power density ≥50 W/L) must be optimized to maintain cavitation effects in larger volumes .
Key Considerations for Methodological Rigor
- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize reaction variables (temperature, solvent ratio, catalyst concentration) with minimal experimental runs .
- Data validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shift simulations via ACD/Labs) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
